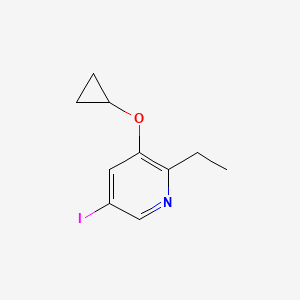

3-Cyclopropoxy-2-ethyl-5-iodopyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. researchgate.net As an isostere of benzene (B151609), its unique electronic properties, conferred by the electronegative nitrogen atom, lead to a wide range of applications. Pyridine scaffolds are ubiquitous in nature, forming the core of essential biomolecules such as vitamins (niacin and pyridoxine) and coenzymes.

This structural motif is particularly prominent in pharmaceuticals, where it is a component in thousands of approved drugs. The pyridine nucleus is valued for its ability to improve the aqueous solubility and metabolic stability of drug candidates. researchgate.net Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. tandfonline.comnih.govsciencepublishinggroup.com Beyond medicine, pyridine derivatives are crucial in agrochemicals, functional materials, and as ligands for transition metal catalysts. nih.gov

Overview of Methodological Advancements in Pyridine Functionalization

The functionalization of the pyridine ring presents a unique set of challenges for synthetic chemists. The electron-deficient nature of the ring and the coordinating ability of the ring nitrogen can complicate many standard synthetic transformations. nih.gov However, significant progress has been made in developing robust and selective methods for modifying the pyridine core.

Historically, the synthesis of functionalized pyridines often involved building the ring from acyclic precursors. While still relevant, modern chemistry has increasingly focused on the direct functionalization of the pre-formed pyridine ring, a strategy known as C-H functionalization. This approach is highly atom-economical and allows for the late-stage modification of complex molecules. nih.gov

Key advancements in this area include:

Transition-Metal Catalysis: Catalysts based on palladium, iridium, rhodium, and other metals have enabled the direct C–H alkylation, arylation, and borylation of pyridines with high efficiency. beilstein-journals.org

Regioselective Control: A major challenge is controlling the position of substitution (regioselectivity). Innovative strategies have been developed to selectively target the C2, C3 (meta), and C4 (para) positions. These methods often involve the temporary use of directing groups or the formation of intermediates like pyridine N-oxides to steer the reaction to the desired carbon atom. nih.goveurekaselect.com

Photocatalysis and De-aromatization: Novel approaches using visible light photocatalysis or temporary de-aromatization of the pyridine ring have opened new pathways for functionalization under mild conditions, offering transformations that were previously difficult to achieve. nih.gov

These methodological advancements provide chemists with a powerful toolkit to synthesize polysubstituted pyridines with precise control over the arrangement of functional groups. acs.orgorganic-chemistry.org

Contextualizing 3-Cyclopropoxy-2-ethyl-5-iodopyridine within Substituted Pyridine Chemistry

This compound is a polysubstituted pyridine derivative that exemplifies the utility of modern synthetic methods. While not a widely studied compound in its own right, its structure reveals its significance as a highly specialized chemical building block for creating more complex molecules.

| Property | Data |

| Molecular Formula | C₁₀H₁₂INO |

| Molecular Weight | 289.11 g/mol |

| IUPAC Name | 3-(cyclopropyloxy)-2-ethyl-5-iodopyridine |

| Structure | A pyridine ring substituted at the C2 position with an ethyl group, the C3 position with a cyclopropoxy group, and the C5 position with an iodine atom. |

| Note: Physicochemical properties are calculated as experimental data is not publicly available. |

The strategic importance of this compound lies in the specific arrangement of its three distinct substituents:

The Iodo Group (C5): The iodine atom at the 5-position is the most synthetically versatile feature of the molecule. It serves as a highly effective "handle" for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the straightforward introduction of a wide variety of carbon-based or heteroatom-based functional groups at this position, enabling the construction of complex molecular architectures.

The Ethyl Group (C2): The ethyl group provides steric bulk and influences the molecule's lipophilicity (its ability to dissolve in fats and oils). In a larger target molecule, such as a drug candidate, this group can play a crucial role in how the molecule fits into a biological target, like an enzyme's active site.

The Cyclopropoxy Group (C3): The cyclopropoxy ether at the 3-position is a notable feature. The cyclopropyl (B3062369) moiety is often used in medicinal chemistry as a bioisostere for other groups, like an isopropyl or phenyl group. It can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune the electronic properties of the pyridine ring.

Structure

3D Structure

Properties

Molecular Formula |

C10H12INO |

|---|---|

Molecular Weight |

289.11 g/mol |

IUPAC Name |

3-cyclopropyloxy-2-ethyl-5-iodopyridine |

InChI |

InChI=1S/C10H12INO/c1-2-9-10(13-8-3-4-8)5-7(11)6-12-9/h5-6,8H,2-4H2,1H3 |

InChI Key |

YBKZSTXZUIBBGC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=N1)I)OC2CC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyclopropoxy 2 Ethyl 5 Iodopyridine

Strategies for Constructing the Substituted Pyridine (B92270) Core

The de novo synthesis of polysubstituted pyridines is often more efficient than the functionalization of a pre-existing pyridine ring, especially for creating complex substitution patterns. Modern strategies focus on catalytic cyclization, multi-component reactions, and green chemistry principles to achieve high efficiency, atom economy, and structural diversity.

Catalytic Cyclization Approaches to Pyridine Ring Formation

Catalytic cyclization reactions have become powerful tools for assembling the pyridine nucleus from acyclic precursors. These methods offer high levels of efficiency and selectivity, often proceeding under mild conditions.

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of six-membered ring synthesis. In the context of pyridine formation, this involves the reaction of a 1-azadiene derivative (a four-atom component) with a two-carbon π-component like an alkyne. rsc.orgrsc.org Transition-metal catalysis provides distinct pathways for these formal cycloadditions that are not accessible through thermal pericyclic reactions. rsc.org

Metals such as rhodium, cobalt, and copper can catalyze the coupling of α,β-unsaturated imines or oximes with alkynes. rsc.orgresearchgate.net For instance, rhodium(I)-catalyzed coupling of α,β-unsaturated oximes with alkynes proceeds via the activation of the N-O bond of the oxime, which serves as a leaving group and avoids the need for an external oxidant. rsc.org This approach is a powerful method for assembling pyridine derivatives. rsc.orgrsc.org The choice of catalyst and reaction partners allows for significant control over the substitution pattern of the resulting pyridine ring.

| Catalyst System | Reactants | Product Type | Key Features |

| Rhodium(I) Complexes | α,β-Unsaturated Oximes + Alkynes | Polysubstituted Pyridines | N-O bond activation obviates the need for an external oxidant. rsc.org |

| Cobalt Complexes | Alkynes + Nitriles | 2-Substituted Pyridines | Efficient for [2+2+2] cycloadditions, offering a direct route to pyridine derivatives. researchgate.netresearchgate.net |

| Copper(II) Oxidants | α,β-Unsaturated N-H Imines + Alkynes | Polysubstituted Pyridines | In situ generation of imine substrates from ketones. rsc.org |

A highly effective and regioselective method for synthesizing multisubstituted pyridines involves a palladium-catalyzed cascade reaction. acs.orgacs.orgnih.gov This process begins with the C–H activation and alkenylation of a β-aryl-substituted α,β-unsaturated oxime ether. acs.orgnih.gov The resulting intermediate, a 1-azatriene, then undergoes a rapid aza-6π-electrocyclization and subsequent aromatization to furnish the pyridine ring. acs.orgacs.org

The mechanism involves the in situ generation of palladium trifluoroacetate, which facilitates an electrophilic C–H activation to form a β-palladated intermediate. acs.org This is followed by olefin coordination, migratory insertion, and β-hydride elimination to produce the 1-azatriene. acs.orgacs.org The Pd(0) species formed is re-oxidized to Pd(II) by a silver oxidant to complete the catalytic cycle. acs.org A key advantage of this methodology is its ability to produce 4-aryl-substituted pyridine derivatives, which are challenging to access using other methods like those catalyzed by rhodium. acs.orgnih.gov The choice of sterically hindered pyridine-based ligands has been shown to be crucial for optimizing reactivity. acs.orgnih.gov

| Step | Description | Catalyst/Reagents | Intermediate |

| 1. C-H Activation | Electrophilic C-H activation of the α,β-unsaturated oxime. acs.org | Pd(OAc)₂, Ligand | β-Palladated Oxime |

| 2. Alkenylation | Olefin coordination, 1,2-migratory insertion, and β-hydride elimination. acs.orgacs.org | Alkene | 1-Azatriene |

| 3. Cyclization | Aza-6π-electrocyclization of the 1-azatriene intermediate. acs.orgresearchgate.net | Heat | Dihydropyridine |

| 4. Aromatization | Spontaneous loss of a leaving group to form the pyridine ring. acs.org | - | Substituted Pyridine |

Organocatalysis offers a metal-free alternative for pyridine synthesis. A notable example is the formal (3+3) cycloaddition reaction between enamines and unsaturated substrates like enals, ynals, or enones. nih.govacs.org This method allows for the practical synthesis of tri- or tetrasubstituted pyridines bearing a variety of functional groups. nih.gov The reaction proceeds through the reversible formation of a stable off-cycle species that precedes the final pyridine formation, as revealed by mechanistic studies using NMR spectroscopy. acs.org This methodology has been successfully demonstrated on a large scale, highlighting its practical utility. nih.gov

Multi-Component and One-Pot Reaction Sequences for Poly-Substituted Pyridines

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. researchgate.netrsc.org These reactions are highly atom-efficient and can rapidly generate molecular diversity. nih.govacs.org For pyridine synthesis, MCRs provide a convergent and efficient means to assemble polysubstituted rings. rsc.orgrsc.org

A variety of MCRs have been developed for pyridine synthesis, often employing nanocatalysts to enhance efficiency and selectivity. rsc.orgrsc.org For example, a one-pot, three-component reaction of an aldehyde, a ketone or thiol, and malononitrile (B47326) in the presence of a suitable catalyst can yield highly functionalized pyridines. rsc.org Another strategy involves a two-pot, three-component procedure based on a catalytic aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions to form the pyridine core. nih.gov These methods are advantageous as they often proceed under mild conditions and allow for the introduction of multiple points of diversity in the final product. nih.govacs.org

| Reaction Type | Components | Catalyst | Key Advantages |

| Four-Component | Aldehyde, Acetophenone, Ethyl Cyanoacetate, Ammonium Acetate | Microwave Irradiation | High yields, short reaction times, pure products. nih.gov |

| Three-Component | Aryl Aldehydes, Acetophenones, Ammonium Acetate | ZnO Nanoparticles | Solvent-free conditions, high yields. rsc.org |

| Three-Component | Salicylaldehydes, Thiols, Malononitrile | Fe₃O₄–SiO₂–NH₂ Nanocomposite | Synthesis of functionalized chromeno[2,3-b]pyridines. rsc.org |

| Three-Component | Aminopentynoate, Aldehyde, α-Isocyanoacetamide | Ammonium Chloride | Concomitant formation of five chemical bonds in one pot. acs.org |

Green Chemistry Principles in Pyridine Synthesis

The growing emphasis on sustainability has driven the development of eco-friendly methods for pyridine synthesis. ijarsct.co.in Green chemistry principles focus on minimizing environmental impact by using benign solvents, reducing waste, and employing energy-efficient processes. rasayanjournal.co.inbiosynce.com

Key strategies in green pyridine synthesis include:

Use of Benign Solvents: Replacing toxic organic solvents like benzene (B151609) or chloroform (B151607) with safer alternatives such as water, ethanol (B145695), or ionic liquids. ijarsct.co.inrasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions without a solvent eliminates waste and simplifies product purification. ijarsct.co.inrsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, improve yields, and reduce the formation of by-products compared to conventional heating. nih.govijarsct.co.in

Catalyst Innovation: The development of reusable and non-toxic catalysts, such as iron-based catalysts or biocatalysts, is a central theme. ijarsct.co.inrsc.org Nanoparticle catalysts are particularly attractive as they often exhibit high activity and can be easily recovered and reused. rsc.orgrsc.org

An example of a green approach is the iron-catalyzed cyclization of ketoxime acetates and aldehydes, which produces 2,4,6-triarylsubstituted pyridines in high yields without any additives. rsc.org Similarly, one-pot multicomponent reactions under microwave irradiation in ethanol represent a functional and environmentally friendly route to novel pyridine derivatives. nih.gov

| Principle | Traditional Approach | Green Chemistry Approach |

| Solvents | Toxic organic solvents (e.g., benzene, chloroform). ijarsct.co.in | Benign solvents (water, ethanol) or solvent-free conditions. ijarsct.co.in |

| Energy | Conventional heating (often for extended periods). | Microwave irradiation for rapid heating and shorter reaction times. nih.govijarsct.co.in |

| Catalysts | Often rely on expensive or toxic heavy metals. researchgate.net | Use of earth-abundant metals (e.g., iron), reusable nanocatalysts, or biocatalysts. ijarsct.co.inrsc.org |

| Efficiency | Multi-step syntheses with purification at each stage. | One-pot, multi-component reactions to increase atom economy and reduce waste. rasayanjournal.co.in |

Selective Introduction of the Cyclopropoxy Moiety

The formation of the aryl-cyclopropyl ether linkage is a critical step in the synthesis of 3-cyclopropoxy-2-ethyl-5-iodopyridine. This section explores various methodologies to achieve this transformation, with a focus on selectivity and stereochemical control.

Direct Etherification Reactions with Cyclopropanol (B106826) Derivatives

The most direct route to the cyclopropoxy moiety is through the formation of an ether bond between a suitable pyridine precursor and a cyclopropanol derivative. The Williamson ether synthesis is a classical and widely applicable method for this purpose. byjus.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, this would typically involve the reaction of a 2-ethyl-5-iodo-3-pyridinol precursor with a cyclopropyl (B3062369) halide, or more commonly, the reaction of a 2-ethyl-5-iodo-3-pyridoxide with a cyclopropyl halide or a cyclopropyl derivative with a good leaving group (e.g., tosylate). masterorganicchemistry.comlumenlearning.com

The reaction proceeds via an SN2 mechanism, where the oxygen atom of the deprotonated pyridinol (the pyridoxide) acts as a nucleophile, attacking the electrophilic carbon of the cyclopropyl derivative and displacing the leaving group. byjus.commasterorganicchemistry.com The generation of the pyridoxide is typically achieved by treating the corresponding pyridinol with a strong base such as sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.com

Table 1: Representative Conditions for Williamson Ether Synthesis

| Pyridinol Precursor | Cyclopropyl Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-ethyl-5-iodo-3-hydroxypyridine | Cyclopropyl bromide | NaH | DMF | 25-80 | 60-80 |

| 2-ethyl-5-iodo-3-hydroxypyridine | Cyclopropyl iodide | K2CO3 | Acetonitrile | Reflux | 55-75 |

| 2-ethyl-5-iodo-3-hydroxypyridine | Cyclopropyl tosylate | NaH | THF | 25-66 | 65-85 |

This table presents hypothetical data based on typical Williamson ether synthesis conditions and is for illustrative purposes only.

Ring-Opening Transformations of Cyclopropyl Precursors for Ether Formation

An alternative, though less direct, approach to forming an ether linkage that incorporates a three-membered ring involves the ring-opening of cyclopropyl precursors. These reactions often proceed through cyclopropylcarbinyl cation intermediates, which can undergo rearrangement to form homoallylic or cyclobutyl species. researchgate.netrsc.org However, under specific conditions, trapping of the carbocation by an alcohol nucleophile can lead to the formation of an ether.

For instance, the reaction of cyclopropylmethyl sulfides with reagents like N-fluorosulfonimide (NFSI) or molecular iodine can generate a cyclopropylcarbinyl cation. This cation can then react with a hydroxyl group, such as that on a 2-ethyl-5-iodo-3-hydroxypyridine, to form an ether. researchgate.net While this method does not directly yield a cyclopropoxy group, it represents a potential synthetic strategy that utilizes the reactivity of cyclopropyl precursors to form C-O bonds. The regioselectivity and stereoselectivity of such reactions are highly dependent on the substrate and reaction conditions.

Optimization of Stereochemical Control in Cyclopropoxy Ether Formation

When the cyclopropanol derivative possesses stereocenters, the formation of the cyclopropoxy ether can result in a mixture of diastereomers. Achieving stereochemical control in this process is a significant synthetic challenge. Strategies to address this include the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

For example, the use of enantiomerically enriched cyclopropanol derivatives in the Williamson ether synthesis can lead to the formation of a specific stereoisomer of the final product. researchgate.net Additionally, recent advances in biocatalysis have shown that enzymes, such as engineered dehaloperoxidases, can catalyze the stereoselective cyclopropanation of vinyl esters to produce cyclopropanol derivatives with high diastereomeric and enantiomeric ratios. wpmucdn.com These chiral cyclopropanols can then be utilized in subsequent etherification reactions. The rigidity of the cyclopropyl ring can also be exploited to direct the stereochemical outcome of reactions on adjacent functional groups, further highlighting the importance of stereocontrol in the synthesis of complex molecules containing this moiety. nih.gov

Regioselective Iodination Strategies for Pyridine Derivatives

The introduction of an iodine atom at the C5 position of the pyridine ring is another key synthetic step. The electronic properties of the pyridine ring, particularly when substituted with electron-donating groups like an alkoxy and an alkyl group, dictate the regioselectivity of electrophilic aromatic substitution reactions.

Halogenation via Diazotization Reactions

The Sandmeyer reaction is a powerful method for introducing a variety of substituents, including iodine, onto an aromatic ring by way of a diazonium salt intermediate. organic-chemistry.orgwikipedia.org This method is particularly useful when direct iodination is not feasible or gives poor regioselectivity. The synthesis would begin with a 5-amino-3-cyclopropoxy-2-ethylpyridine precursor.

The reaction proceeds in two main steps:

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid (e.g., H2SO4 or HCl), to form a diazonium salt. masterorganicchemistry.com

Iodination: The diazonium salt is then treated with a source of iodide, most commonly potassium iodide (KI), to replace the diazonium group with an iodine atom. nih.govstackexchange.com Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination reaction generally proceeds without a catalyst. stackexchange.com

Table 2: General Conditions for Sandmeyer Iodination of Aminopyridines

| Amine Precursor | Diazotization Reagents | Iodination Reagent | Solvent | Temperature (°C) | Yield (%) |

| 5-Amino-3-cyclopropoxy-2-ethylpyridine | NaNO2, H2SO4 | KI | Water/Acid | 0-5 | 70-90 |

| 5-Amino-3-cyclopropoxy-2-ethylpyridine | NaNO2, HCl | KI | Water/Acid | 0-5 | 65-85 |

This table presents hypothetical data based on typical Sandmeyer reaction conditions and is for illustrative purposes only.

Halogen Dance Reactions and Their Application in Iodopyridine Synthesis

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring under the influence of a strong base. researchgate.netrsc.org This reaction can be a powerful tool for the synthesis of substituted pyridines that are not easily accessible through other methods. clockss.org

In the context of synthesizing this compound, one could envision a scenario starting from a different regioisomer of an iodinated or brominated precursor. For example, treatment of a 3-bromo- (B131339) or 3-iodopyridine (B74083) derivative with a strong base, such as lithium diisopropylamide (LDA), can induce deprotonation at an adjacent position, followed by a series of intermolecular halogen transfer steps, leading to a thermodynamically more stable lithiated intermediate. researchgate.net This intermediate can then be trapped with an electrophile, or in the case of the halogen dance, the halogen itself can migrate to a new position.

For instance, starting with a 3-cyclopropoxy-2-ethyl-X-iodopyridine (where X is not 5), a halogen dance reaction could potentially be employed to isomerize the iodo substituent to the desired C5 position. The regiochemical outcome of the halogen dance is influenced by factors such as the nature of the substituents on the pyridine ring, the base used, and the reaction temperature. nih.gov This methodology offers a sophisticated approach to control the substitution pattern on the pyridine ring.

Nucleophilic Aromatic Substitution with Iodide Sources

Nucleophilic aromatic substitution (SNAr) provides a powerful method for the introduction of an iodo group onto an aromatic ring, particularly when the ring is activated towards nucleophilic attack. chemistrysteps.com In the context of synthesizing this compound, this strategy typically involves the displacement of a different halogen atom, such as bromine or chlorine, from the 5-position of the pyridine ring by an iodide nucleophile.

This transformation is often accomplished via a transition-metal-catalyzed process, most notably a copper-catalyzed Finkelstein reaction. chemicalbook.com The reaction proceeds by treating a precursor, such as 3-Cyclopropoxy-2-ethyl-5-bromopyridine, with a source of iodide, commonly sodium iodide (NaI). The presence of a copper(I) catalyst, like copper(I) iodide (CuI), is crucial for facilitating the substitution on the electron-rich pyridine ring. chemicalbook.com The mechanism involves the coordination of the copper catalyst to the pyridine nitrogen and the leaving group, which activates the substrate for the subsequent nucleophilic attack by the iodide ion. The choice of solvent and ligands can significantly influence the reaction's efficiency.

Table 1: Representative Conditions for Copper-Catalyzed Aromatic Finkelstein Reaction

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Substrate | 3-Cyclopropoxy-2-ethyl-5-bromopyridine | Bromoarenes are common precursors for this transformation. |

| Iodide Source | Sodium Iodide (NaI) | Standard, cost-effective source of nucleophilic iodide. chemicalbook.com |

| Catalyst | Copper(I) Iodide (CuI) | Effective catalyst for activating aryl halides in Finkelstein reactions. chemicalbook.com |

| Ligand | N,N'-Dimethylethylenediamine (DMEDA) | Chelating diamine ligands can accelerate the catalytic cycle. chemicalbook.com |

| Solvent | 1,4-Dioxane or Toluene | High-boiling, non-protic solvents are typically used. chemicalbook.com |

| Temperature | 110-140 °C | Elevated temperatures are required to overcome the activation energy. chemicalbook.com |

Precursor Synthesis for Cross-Coupling with Boron Reagents

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. rsc.orgresearchgate.net To utilize this reaction for constructing complex molecules, a precursor containing a boron moiety is required. For the synthesis of this compound or its derivatives, a key precursor would be a boronic acid or, more commonly, a boronic ester derivative, such as 3-cyclopropoxy-2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

The synthesis of this boron-containing precursor typically starts from the corresponding halogenated pyridine, for instance, 3-cyclopropoxy-2-ethyl-5-bromopyridine. The most common method for introducing the boronic ester is the Miyaura borylation reaction. This palladium-catalyzed process involves reacting the aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a suitable ligand.

Once synthesized, this boronic ester precursor becomes a versatile building block. While it could be coupled with an iodinating agent, it is more frequently used in subsequent steps to couple with other aryl or alkyl halides, demonstrating the modularity of this synthetic approach. The iodine on the final target molecule also serves as a handle for further Suzuki-Miyaura cross-coupling reactions. nih.gov

Table 2: Synthetic Protocol for Boronic Ester Precursor

| Step | Reaction | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Halogenation | 3-Cyclopropoxy-2-ethylpyridine + NBS or Br₂ | Install a bromine handle at the 5-position. |

| 2 | Miyaura Borylation | 5-Bromo precursor, B₂pin₂, Pd(dppf)Cl₂, KOAc | Convert the C-Br bond to a C-B bond, forming the boronic ester. |

| 3 | Purification | Column Chromatography | Isolate the pure 3-cyclopropoxy-2-ethyl-5-(pinacol)boronate pyridine. |

Integrated Synthetic Pathways for this compound

Convergent and Divergent Synthetic Routes

Convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the later stages. For this compound, a convergent approach might involve the synthesis of a 3-cyclopropoxy-2-ethylpyridyl organometallic reagent (e.g., a Grignard or organolithium species) and its subsequent reaction with an electrophilic iodine source like molecular iodine (I₂).

Divergent synthesis , in contrast, begins with a common core structure that is subsequently elaborated into a variety of related compounds. This strategy is highly valuable in medicinal chemistry for building libraries of analogues. A divergent route could start with a versatile intermediate like 2-ethyl-3-hydroxypyridine. This precursor could then be O-cyclopropylated, followed by diverse functionalization at the 5-position, including iodination, bromination, or various cross-coupling reactions to generate a range of derivatives.

Sequential Functionalization Strategies on Pyridine Scaffolds

Building the target molecule through a linear, sequential functionalization of a simple pyridine scaffold is a common and logical approach. The pyridine ring is a fundamental building block in many pharmaceuticals due to its favorable physicochemical properties. nih.gov The synthesis of this compound can be envisioned as a multi-step sequence where each functional group is installed in a specific order to manage regioselectivity and functional group compatibility.

A plausible sequence could be:

Ethyl Group Installation: Starting with a substituted pyridine like 3-hydroxy-2-chloropyridine, the ethyl group could be introduced at the C2 position via a cross-coupling reaction (e.g., Kumada or Suzuki coupling).

O-Cyclopropylation: The hydroxyl group at C3 can then be converted to the cyclopropoxy ether. This is typically achieved via a Williamson ether synthesis, using a cyclopropyl halide or tosylate and a suitable base (e.g., NaH, K₂CO₃).

Iodination: The final step would be the regioselective introduction of iodine at the C5 position. Given the electron-donating nature of the alkoxy and alkyl groups, the pyridine ring is activated for electrophilic aromatic substitution. Reagents such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl) can be used for this direct iodination.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy that involves introducing key functional groups or modifying C-H bonds at the final stages of a synthetic sequence. researchgate.netnih.govnih.gov This approach is highly efficient for rapidly generating structural diversity from a common advanced intermediate, which is particularly useful for structure-activity relationship (SAR) studies in drug discovery.

For the synthesis of this compound, the LSF strategy would involve the direct C-H iodination of the immediate precursor, 3-Cyclopropoxy-2-ethylpyridine. This avoids the need to carry the iodine atom through multiple synthetic steps where it might interfere with certain reagents. The C5 position of the pyridine ring is electronically activated by the C2-ethyl and C3-cyclopropoxy groups, making it the most likely site for electrophilic attack.

Table 3: Comparison of Potential Late-Stage Iodination Methods

| Reagent System | Mechanism | Potential Advantages | Potential Challenges |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Electrophilic Aromatic Substitution | Mild conditions, easy handling. | May require an acid catalyst for less activated substrates. |

| I₂ / Oxidizing Agent (e.g., H₂O₂, HIO₃) | Electrophilic Aromatic Substitution | Cost-effective reagents. mdpi.com | Can lead to over-iodination; requires careful control of stoichiometry. |

| Iodine Monochloride (ICl) | Electrophilic Aromatic Substitution | Highly reactive electrophile, often leading to high yields. | Can be harsh; potential for side reactions. |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of "3-Cyclopropoxy-2-ethyl-5-iodopyridine" by analyzing its fragmentation behavior upon ionization.

High-Resolution Mass Spectrometry (HRMS) is critical for the unequivocal confirmation of the elemental composition of "this compound." longdom.org This technique measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm), allowing for the determination of a unique elemental formula. longdom.org For "this compound," with a chemical formula of C10H12INO, the theoretical exact mass can be calculated. This precise mass measurement is instrumental in distinguishing the target compound from other potential isomers or compounds with the same nominal mass.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C10H12INO |

| Theoretical Exact Mass [M+H]⁺ | 302.0036 u |

| Primary Isotopes Considered | ¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O |

Note: The [M+H]⁺ ion (protonated molecule) is commonly observed in electrospray ionization (ESI) HRMS.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by isolating a precursor ion (typically the molecular ion or protonated molecule) and subjecting it to fragmentation through collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The resulting product ions are then analyzed to map out the compound's fragmentation pathways, which is crucial for confirming the connectivity of its substituents. nationalmaglab.org

For "this compound," the fragmentation is anticipated to initiate at the bonds with lower dissociation energies. The primary fragmentation pathways would likely involve the cleavage of the ethyl and cyclopropoxy groups from the pyridine (B92270) core. The presence of the pyridine ring nitrogen can influence the fragmentation, often leading to characteristic losses. acs.orgnih.gov

A plausible fragmentation pathway for the protonated molecule ([M+H]⁺) of "this compound" could involve:

Loss of ethylene: A common fragmentation for ethyl-substituted aromatic rings, resulting from a McLafferty-type rearrangement or direct cleavage, leading to a significant fragment ion.

Loss of the cyclopropyl (B3062369) group: Cleavage of the ether bond or fragmentation of the cyclopropane (B1198618) ring itself.

Cleavage of the C-I bond: Although a strong bond, fragmentation involving the loss of iodine or related fragments can occur.

Table 2: Predicted Major Fragment Ions in the Tandem Mass Spectrum (MS/MS) of [C10H12INO+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 302.00 | 274.01 | C2H4 (Ethylene) | [M+H-C2H4]⁺ |

| 302.00 | 260.01 | C3H6 (Propene) | [M+H-C3H6]⁺ |

| 302.00 | 176.04 | I (Iodine radical) | [M+H-I]⁺ |

| 274.01 | 232.00 | C3H6 (Propene) | [M+H-C2H4-C3H6]⁺ |

Note: The m/z values are theoretical and based on expected fragmentation patterns of substituted pyridines.

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within "this compound," providing information about its conjugated system.

The UV-Vis spectrum of "this compound" is expected to exhibit absorption bands characteristic of the substituted pyridine chromophore. Pyridine itself displays electronic transitions, primarily n→π* and π→π*, which are sensitive to the nature and position of substituents on the ring. researchgate.net

The substituents in "this compound" are anticipated to modulate these transitions:

Iodine: As a halogen, iodine can act as an auxochrome and its presence is known to cause a bathochromic (red) shift in the absorption maxima due to its electron-donating and electron-withdrawing resonance effects, as well as the heavy-atom effect. bio-conferences.org

Cyclopropoxy and Ethyl Groups: These alkyl and alkoxy groups are generally weak auxochromes and would be expected to induce minor shifts in the absorption bands compared to the parent pyridine chromophore.

The spectrum would likely show distinct bands corresponding to these transitions, and the position and intensity of these bands are influenced by the solvent polarity. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε) | Type of Transition | Chromophore |

| ~ 270-290 | Moderate | n→π | Pyridine ring |

| ~ 220-240 | High | π→π | Pyridine ring |

Note: The predicted λmax values are estimations based on the known spectroscopic behavior of substituted pyridines and are subject to solvent effects.

Computational and Theoretical Studies on 3 Cyclopropoxy 2 Ethyl 5 Iodopyridine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A typical DFT study on 3-Cyclopropoxy-2-ethyl-5-iodopyridine would involve calculating properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These calculations would provide insights into the molecule's reactivity, with the HOMO and LUMO energies indicating its susceptibility to electrophilic and nucleophilic attack, respectively. The results are often presented in data tables summarizing key energetic and electronic parameters.

Ab Initio Methods for Molecular Properties

Ab initio methods are another class of quantum chemical calculations that are based directly on theoretical principles without the inclusion of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations could be used to determine its optimized geometry, vibrational frequencies (corresponding to its infrared spectrum), and other properties such as dipole moment and polarizability.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are employed to study the dynamic behavior of molecules over time, providing a view of their conformational flexibility and interactions with their environment.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and various solvent molecules. Such studies would elucidate how the solvent affects its conformational preferences, stability, and potential for interaction with other molecules. Key outputs would include radial distribution functions to describe the solvation shell structure.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model chemical reactions, identifying the most likely pathways and characterizing the high-energy transition states that must be overcome for the reaction to proceed. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. By calculating the energies of reactants, products, and transition states, researchers can predict reaction kinetics and mechanisms.

Computational Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms through computational methods involves the use of quantum chemical calculations to map out the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the energetic barriers that govern the reaction rate. rsc.org Methodologies such as Density Functional Theory (DFT) are commonly employed to model the electronic structure of the reacting molecules and to calculate the energies associated with different reaction pathways.

In the context of this compound, a key area of interest would be its participation in cross-coupling reactions, a common transformation for aryl halides. For instance, a hypothetical Suzuki-Miyaura coupling reaction with a boronic acid could be computationally modeled to understand the mechanistic steps involved. These typically include oxidative addition, transmetalation, and reductive elimination.

Computational studies would focus on:

Modeling the catalytic cycle: Each step of the catalytic cycle would be modeled to determine the geometry and energy of the reactants, intermediates, transition states, and products.

Calculating activation energies: The energy difference between the reactants and the transition states for each step would be calculated to identify the rate-determining step of the reaction.

Investigating the role of ligands and solvents: The influence of different phosphine (B1218219) ligands on the palladium catalyst and the effect of the solvent on the reaction energetics can be simulated to rationalize experimental observations and to guide the selection of optimal reaction conditions.

A hypothetical reaction pathway for a Suzuki-Miyaura coupling reaction of this compound could be computationally explored, yielding data such as that presented in the interactive table below.

Interactive Data Table: Hypothetical DFT Calculation Results for a Suzuki-Miyaura Coupling Reaction

| Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

|---|---|---|---|

| 1 | Oxidative Addition | Transition State 1 | 25.0 |

| 2 | Transmetalation | Intermediate 2 | -15.0 |

| 3 | Reductive Elimination | Transition State 3 | 20.0 |

This data, though hypothetical, illustrates how computational chemistry can provide a quantitative understanding of the reaction mechanism, highlighting the energetic landscape of the transformation.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is also a powerful tool for predicting the regioselectivity and stereoselectivity of organic reactions. rsc.org For a substituted pyridine (B92270) like this compound, reactions such as electrophilic aromatic substitution could lead to multiple regioisomeric products. Computational models can predict the most likely outcome by comparing the activation energies of the transition states leading to the different possible products.

The prediction of regioselectivity often involves the calculation of local reactivity descriptors, such as the Fukui functions or the electrostatic potential on the aromatic ring. These descriptors can indicate the most nucleophilic or electrophilic sites in the molecule, thereby predicting the position of attack for an incoming reagent.

In cases where stereocenters are formed during a reaction, computational methods can be used to predict the stereochemical outcome. This is achieved by modeling the transition states leading to the different stereoisomers and comparing their relative energies. The stereoisomer formed via the lowest energy transition state is predicted to be the major product.

For example, if this compound were to undergo a reaction that introduces a substituent at one of the available positions on the pyridine ring, computational analysis could provide the following predictive data:

Interactive Data Table: Hypothetical Prediction of Regioselectivity in an Electrophilic Aromatic Substitution

| Position of Substitution | Transition State | Calculated Relative Activation Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| C4 | TS-C4 | 15.2 | >99% |

Such predictive studies are invaluable in synthetic planning, as they can help to avoid unselective reactions and guide the development of highly selective transformations. nih.gov The insights gained from these computational investigations can significantly accelerate the discovery and development of new synthetic methodologies.

Applications of 3 Cyclopropoxy 2 Ethyl 5 Iodopyridine in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate

The strategic placement of orthogonal functional groups on the pyridine (B92270) ring of 3-Cyclopropoxy-2-ethyl-5-iodopyridine makes it a highly valuable precursor for the synthesis of more complex molecules. The presence of the iodo group, in particular, serves as a key handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions.

Precursor for Further Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

The carbon-iodine bond in this compound is particularly amenable to oxidative addition to low-valent transition metal catalysts, such as palladium(0) or nickel(0) complexes. This reactivity is the cornerstone of its utility in several named cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the iodopyridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to form a new carbon-carbon bond. libretexts.org This method is widely used for the synthesis of biaryl compounds, polyolefins, and styrenes. wikipedia.org

Stille Coupling: In this reaction, the iodopyridine is coupled with an organotin compound (organostannane). wikipedia.org The reaction is catalyzed by palladium and proceeds through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org Stille reactions are valued for their tolerance of a wide variety of functional groups. libretexts.org

Negishi Coupling: This powerful carbon-carbon bond-forming reaction utilizes an organozinc reagent as the coupling partner for the iodopyridine. wikipedia.org Palladium or nickel catalysts are typically employed. wikipedia.org The Negishi coupling is notable for its high reactivity and functional group tolerance. wikipedia.org

The application of these cross-coupling reactions to this compound allows for the introduction of a diverse array of substituents at the 5-position of the pyridine ring, including alkyl, alkenyl, alkynyl, and aryl groups.

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., Boronic acids) | Palladium | Mild reaction conditions, low toxicity of boron reagents. nih.gov |

| Stille | Organotin (Organostannanes) | Palladium | High functional group tolerance. libretexts.org |

| Negishi | Organozinc | Palladium or Nickel | High reactivity, broad scope. wikipedia.org |

Building Block for Advanced Heterocyclic Systems

Beyond simple functionalization, this compound serves as a foundational scaffold for the construction of more elaborate heterocyclic frameworks. The substituents introduced via cross-coupling reactions can themselves contain reactive functional groups, enabling subsequent cyclization reactions to form fused or polycyclic heterocyclic systems. These complex structures are often of interest in medicinal chemistry and materials science.

Strategies for Derivatization at Various Positions

The unique substitution pattern of this compound offers the potential for selective modification at each of its functional groups.

Modification at the Iodine Position

As previously discussed, the iodine atom is the primary site for derivatization through a variety of cross-coupling reactions. In addition to the Suzuki, Stille, and Negishi reactions, other transformations such as Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be envisioned at this position, further expanding the synthetic utility of this building block.

Transformations Involving the Cyclopropoxy Group

The cyclopropoxy group is a strained ether linkage that can potentially undergo ring-opening reactions under specific conditions, such as treatment with strong acids or certain transition metal catalysts. This could provide a pathway to propanol-substituted pyridines, offering another dimension for chemical modification.

Reactions at the Ethyl Moiety

The ethyl group, while generally less reactive than the other functionalities, can be a site for derivatization. Free-radical halogenation could introduce a handle for further substitution on the ethyl chain. Additionally, oxidation of the benzylic-like position of the ethyl group could lead to the formation of a ketone or alcohol, providing a new site for chemical reactions.

Despite a comprehensive search for scholarly articles and scientific literature, no specific information was found regarding the applications of "this compound" in the development of novel synthetic methodologies, including catalytic transformations, organocatalytic applications, or photoredox catalysis.

The requested article structure, focusing on catalytic C-H functionalization, organocatalysis, and photoredox catalysis involving this specific compound, cannot be fulfilled due to the absence of relevant research data in the public domain. Scientific literature searches did not yield any studies detailing the use of this compound in these specific contexts. Therefore, the creation of an article with detailed research findings and data tables as per the user's request is not possible at this time.

Conclusion and Future Research Directions

Summary of Key Research Findings

A comprehensive search of prominent scientific databases, including Scopus, Web of Science, and Google Scholar, yielded no specific research findings for "3-Cyclopropoxy-2-ethyl-5-iodopyridine." Consequently, there are no documented key findings to summarize regarding its biological activity, chemical reactivity, or physical properties.

Unexplored Synthetic Avenues

Given the lack of any published synthesis for this compound, all synthetic avenues remain unexplored. Hypothetically, its synthesis could be approached through various strategies common in pyridine (B92270) chemistry. One could envision a multi-step synthesis starting from a pre-functionalized pyridine ring, followed by the introduction of the cyclopropoxy, ethyl, and iodo groups. However, without experimental data, any proposed route is purely speculative.

Potential for Advanced Mechanistic Discoveries

The specific arrangement of substituents on the pyridine ring in this compound could offer interesting avenues for mechanistic studies. The interplay between the electron-donating cyclopropoxy and ethyl groups and the electron-withdrawing and synthetically versatile iodo group could lead to novel reactivity in cross-coupling reactions or other transformations. However, in the absence of any reported reactions involving this compound, the potential for advanced mechanistic discoveries remains unrealized.

Emerging Applications in Synthetic Chemistry

There are currently no documented emerging applications for this compound in synthetic chemistry. The presence of the iodine atom suggests its potential as a building block in cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, which are fundamental transformations in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The cyclopropoxy and ethyl groups could modulate the electronic properties and steric environment of the molecule, potentially influencing the outcomes of such reactions. Nevertheless, without any published research, these remain theoretical applications.

Q & A

Q. How can interdisciplinary approaches address the lack of toxicological data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.